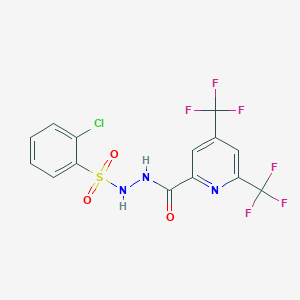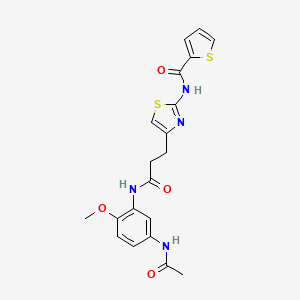
N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide, commonly known as CTPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyridine-based compound has been synthesized using various methods and has shown promising results in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has demonstrated the synthesis and characterization of various N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide derivatives, showcasing its versatility in forming complex chemical structures. For example, Ruixia Li et al. (2013) synthesized and characterized N′2,N′6-bis(benzylidene) pyridine-2,6-dicarbohydrazid derivatives, revealing their crystal structures through X-ray single-crystal diffraction analysis, indicating the compound's potential in developing new materials with precise molecular configurations (Ruixia Li, Pingliang Li, Yan Yu, Hong-Li Du, & Dongcai Guo, 2013).
Efficient Synthesis Methods
H. Hosseini and M. Bayat (2019) presented an efficient and straightforward synthesis method for N-fused heterocyclic compounds, including derivatives of this compound. This method emphasizes the compound's role in facilitating the creation of heterocyclic compounds, which are crucial in pharmaceutical development and materials science (H. Hosseini & M. Bayat, 2019).
Potential Antimicrobial Applications
The synthesis of new pyridine-2,6-carboxamide-derived Schiff bases from this compound and their evaluation as potential antimicrobial agents highlight the compound's applicability in developing new antibiotics. M. Al-Omar and A. Amr (2010) synthesized a series of compounds that exhibited significant bactericidal and fungicidal activities, comparable to established antibiotic drugs (M. Al-Omar & A. Amr, 2010).
Advanced Material Synthesis
A. El-Ghayoury and R. Ziessel (1998) demonstrated the compound's utility in synthesizing polypyridine-esters via palladium-promoted carboalkoxylation, showcasing its potential in creating materials with specific electronic and photophysical properties. This research underlines the role of this compound derivatives in the development of advanced materials (A. El-Ghayoury & R. Ziessel, 1998).
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)sulfonyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6N3O3S/c15-8-3-1-2-4-10(8)28(26,27)24-23-12(25)9-5-7(13(16,17)18)6-11(22-9)14(19,20)21/h1-6,24H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPDJNXHMFSVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2769299.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2769300.png)


![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2769307.png)



methanone](/img/structure/B2769315.png)


![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2769321.png)
